molecular formula C6H7NO4S B2975651 (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid CAS No. 613656-83-0

(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Cat. No.: B2975651
CAS No.: 613656-83-0
M. Wt: 189.19
InChI Key: DTDAHRTUQJWDJJ-UHFFFAOYSA-N
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Description

(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2,4-dioxothiazolidine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in the development of new pharmaceuticals.

Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including as a drug candidate for treating infections and inflammatory diseases.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The presence of the thiazolidine ring enhances its ability to interact with biological targets, contributing to its pharmacological properties.

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.

    Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring structure but differs in the functional groups attached.

    Thiazolidine-2-thione: Contains a sulfur atom in place of one of the carbonyl groups.

Uniqueness: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is unique due to the presence of both the acetic acid moiety and the 3-methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDAHRTUQJWDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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